1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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Description
1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact withNuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor gamma . These receptors play crucial roles in gene expression and regulation of cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
This interaction could lead to conformational changes in the target proteins, affecting their function .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to inflammation, diabetes, obesity, and oxidative stress . The downstream effects of these pathways could include changes in cellular metabolism, immune response, and redox homeostasis .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, depending on their chemical structure and the physiological environment . The metabolism and excretion of these compounds could also vary, potentially affecting their bioavailability .
Result of Action
Based on its potential targets, it could influence gene expression and cellular metabolism, potentially leading to changes in cell differentiation, development, and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, changes in pH could affect the compound’s ionization state, potentially influencing its absorption and distribution . Similarly, temperature could affect the compound’s stability and its interactions with target proteins .
Properties
IUPAC Name |
1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-16(17(24-28-12)14-4-2-3-5-15(14)21)19(27)25-9-6-13(7-10-25)18(26)23-20-22-8-11-29-20/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEPAIBXGFCSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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